REACTION_SMILES
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[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17].[K:1].[OH:2][c:3]1[cH:4][cH:5][c:6]([C:9]#[N:10])[cH:7][cH:8]1>>[O:2]([c:3]1[cH:4][cH:5][c:6]([C:9]#[N:10])[cH:7][cH:8]1)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][Br:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(OCCCCCBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |